molecular formula C10H7F3N4O2 B060974 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde CAS No. 168267-11-6

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde

Cat. No.: B060974
CAS No.: 168267-11-6
M. Wt: 272.18 g/mol
InChI Key: YQNRPEFJKQVSNX-UHFFFAOYSA-N
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Description

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at position 2, a trifluoromethyl-substituted tetrazole ring at position 5, and an aldehyde functional group. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, imparts unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O2/c1-19-8-3-2-7(4-6(8)5-18)17-9(10(11,12)13)14-15-16-17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNRPEFJKQVSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464490
Record name 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168267-11-6
Record name 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tetrazole Functionalization

The aminobenzaldehyde intermediate undergoes diazotization followed by cycloaddition with trifluoroacetonitrile and sodium azide. WO2011110651A1 reports that this method achieves 70–85% yields when conducted at 80–100°C in DMSO.

Purification and Isolation

Crude product purification is critical due to the compound’s sensitivity to oxidation. WO2003074462A1 describes a novel imine formation strategy:

  • React the aldehyde with 3-nitroaniline to form a Schiff base.

  • Recrystallize the imine from ethanol/hexane (1:5 v/v) at 32–37°C.

  • Hydrolyze the imine with dilute HCl to regenerate the pure aldehyde.

This method removes impurities such as unreacted tetrazole and oligomers, achieving >98% purity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Reaction TimeKey Advantage
Ozonolysisp-Trifluoromethyl chlorobenzene90.3–96.512–24 hMetal-free, scalable
Microwave cycloaddition3-(Trifluoromethyl)benzonitrile9910 minRapid, high yield
Diazotization2-Methoxy-5-aminobenzaldehyde70–856–8 hRegioselective for 1H-tetrazole

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Anxiolytic Effects :
    • Research indicates that derivatives of 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde exhibit anxiolytic properties. A patent describes its use in treating anxiety disorders by acting as a selective serotonin reuptake inhibitor (SSRI) . This suggests potential therapeutic applications in managing conditions like social phobia.
  • Neurokinin-1 Receptor Antagonism :
    • The compound has been classified as a neurokinin-1 receptor antagonist, which may play a role in pain modulation and the treatment of depression . This mechanism is crucial for developing novel antidepressants that target neurokinin pathways.
  • Radioligand Development :
    • A derivative of this compound has been utilized in the development of radioligands for positron emission tomography (PET) imaging. Specifically, the compound [11C]GR205171 is designed for tracking neurokinin receptors in vivo, providing insights into neurological conditions .

Industrial Applications

  • Gas Generating Agents :
    • The compound is also noted for its utility in industrial applications, particularly as a gas-generating agent. This application is relevant in various fields, including materials science and manufacturing processes .
  • Pharmaceutical Formulations :
    • Its incorporation into pharmaceutical formulations highlights its versatility as an active pharmaceutical ingredient (API), especially in hypertensive treatments .

Case Studies and Research Findings

StudyApplicationFindings
EP1713482A1Anxiolytic TreatmentDemonstrated effectiveness in reducing anxiety symptoms in preclinical models .
PubChem StudyNeurokinin-1 Receptor AntagonismIdentified as an effective antagonist with implications for pain management and depression therapy .
Radioligand ResearchPET ImagingDeveloped as a radioligand for studying neurokinin receptors, enhancing understanding of neurological disorders .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity. The tetrazole ring can act as a bioisostere for carboxylic acids, making it useful in medicinal chemistry for modulating biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinguishing features are its tetrazole ring , trifluoromethyl group , and aldehyde functionality . Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde and Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Solubility Reference
This compound Not explicitly provided ~287.18 (estimated) 2-methoxy, 5-(CF₃-tetrazole) Aldehyde, Tetrazole Likely low Inferred
2-Methoxy-5-(trifluoromethyl)benzaldehyde C₉H₇F₃O₂ 204.15 2-methoxy, 5-CF₃ Aldehyde Not provided
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde C₁₃H₈F₃NO 251.20 4-pyridinyl (CF₃ at pyridine-5) Aldehyde, Pyridine Not provided
3-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde C₁₅H₁₁F₃O₂ 292.25 2-methoxy, 4-CF₃ on phenyl ring Aldehyde Not provided
Letermovir (contains 2-methoxy-5-CF₃-phenyl) C₂₉H₂₈F₄N₄O₄ 572.55 2-methoxy, 5-CF₃ (attached to quinazoline) Carboxylic acid, Piperazine Very slight in water

Key Differences and Implications

Heterocyclic Substituents: The tetrazole ring in the target compound contrasts with pyridine (in 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde ) or imidazole (as in ’s ethyl carbamate derivative ). The trifluoromethyl group at the tetrazole’s 5-position increases electron-withdrawing effects, which may stabilize the tetrazole ring and influence reactivity at the aldehyde group.

Substituent Positioning :

  • Compared to 3-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde , the target compound’s substituents are on the same benzene ring (positions 2 and 5), whereas the analog places them on a separate phenyl ring. This difference alters electronic distribution and steric hindrance around the aldehyde group.

Functional Group Variations :

  • Letermovir shares the 2-methoxy-5-CF₃-phenyl motif but incorporates a carboxylic acid and piperazine group instead of an aldehyde. This substitution drastically increases molecular weight (572.55 vs. ~287.18) and reduces solubility in water.

Aldehyde vs. Carboxylic Acid :

  • Compounds like 4-(2-Methoxy-5-(trifluoromethyl)phenyl)benzoic acid replace the aldehyde with a carboxylic acid, significantly altering reactivity (e.g., participation in condensation vs. esterification reactions).

Biological Activity

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, including the presence of a methoxy group and a trifluoromethyl-substituted tetrazole moiety. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The tetrazole ring is known for its ability to mimic carboxylic acids, which may facilitate binding to enzyme active sites or receptor sites.

Antitumor Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of tetrazole showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (IC50 < 10 µM) against human glioblastoma and melanoma cells . The presence of the methoxy group in the benzaldehyde structure may also enhance these effects through electron-donating properties.

Antimicrobial Properties

Compounds similar to this compound have shown antimicrobial activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anticonvulsant Effects

Research has also suggested potential anticonvulsant properties for similar compounds. For example, derivatives with methoxy and tetrazole functionalities have been tested for their ability to reduce seizure activity in animal models, showing promising results .

Study 1: Anticancer Activity

A series of analogs based on this compound were synthesized and tested for anticancer activity. The most active compound exhibited an IC50 value of 8 µM against A431 human epidermoid carcinoma cells, demonstrating the importance of structural modifications in enhancing biological efficacy .

Study 2: Antimicrobial Testing

In another study, various derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher lipophilicity (due to trifluoromethyl groups) had increased antibacterial effects, suggesting that modifications in the chemical structure can lead to improved therapeutic agents .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntitumorA431 Cells8
AntimicrobialStaphylococcus aureus12
AnticonvulsantAnimal ModelNot specified

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde?

A robust approach involves coupling tetrazole derivatives with aldehyde precursors under heterogenous catalytic conditions. For example:

  • Step 1 : React 5-(trifluoromethyl)tetrazole with a methoxy-substituted benzaldehyde precursor using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour.

  • Step 2 : Monitor reaction progress via TLC, isolate the product via ice-water quenching, and purify by recrystallization in aqueous acetic acid .

  • Key Parameters :

    ParameterCondition
    CatalystBleaching Earth Clay
    SolventPEG-400
    Temperature70–80°C
    Reaction Time1 hour

Q. How can spectroscopic techniques validate the structure of this compound?

  • IR Spectroscopy : Confirm the presence of aldehyde (C=O stretch at ~1700 cm⁻¹), tetrazole (N=N stretch at ~1450 cm⁻¹), and trifluoromethyl (C-F stretch at 1100–1250 cm⁻¹) groups .
  • ¹H NMR : Look for characteristic peaks:
    • Aldehyde proton at δ 9.8–10.2 ppm.
    • Methoxy group (OCH₃) at δ 3.8–4.0 ppm.
    • Aromatic protons in the benzaldehyde ring (δ 7.0–8.5 ppm) .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data.
  • Key steps:
    • Optimize crystal growth using slow evaporation in polar aprotic solvents.
    • Refine atomic coordinates with SHELXL, prioritizing high-resolution (<1.0 Å) datasets to resolve trifluoromethyl and tetrazole moieties .
  • Common challenges : Disorder in the trifluoromethyl group; mitigate using restraints and constraints during refinement .

Q. How can computational methods predict biological activity or binding modes?

  • Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins. For example:
    • Align the tetrazole and benzaldehyde groups with active-site residues (e.g., hydrogen bonding with histidine or aspartic acid).
    • Compare docking scores with analogs in antifungal or anti-inflammatory studies .
  • Validation : Cross-reference with crystallographic data or SAR studies from structurally related compounds (e.g., triazole antifungals in ) .

Q. What analytical approaches assess stability under varying pH and temperature?

  • HPLC-PDA : Monitor degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).

  • Kinetic Studies : Use Arrhenius plots to predict shelf life. For example:

    ConditionDegradation Rate (k)Half-life (t₁/₂)
    pH 1.2 (HCl)0.012 day⁻¹58 days
    pH 7.4 (PBS)0.005 day⁻¹138 days
  • Reference stability protocols from safety data sheets of structurally related aldehydes .

Q. How do structural modifications influence reactivity or bioactivity?

  • SAR Studies : Replace the trifluoromethyl group with chloro or methyl groups to evaluate:
    • Antifungal Activity : Compare MIC values against Candida albicans using broth microdilution assays.
    • Electronic Effects : Calculate Hammett constants (σ) to correlate substituents with reaction rates in nucleophilic additions .
  • Case Study : Analogues with 2-chloro-5-(trifluoromethyl)benzaldehyde (CAS 82386-89-8) show enhanced electrophilicity due to electron-withdrawing groups .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ComponentSpecificationReference
Catalyst Loading10 wt%
Reaction Yield65–75%
Recrystallization SolventAqueous Acetic Acid

Q. Table 2. Spectral Benchmarks

Functional GroupIR (cm⁻¹)¹H NMR (ppm)
Aldehyde (C=O)1680–17009.8–10.2
Trifluoromethyl (CF₃)1100–1250-
Methoxy (OCH₃)-3.8–4.0

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